Keratinocyte Differentiation Inducer

Vue d'ensemble

Description

L’inhibiteur de la caséine kinase II IV est un inhibiteur puissant et compétitif vis-à-vis de l’ATP de la caséine kinase II, une enzyme qui joue un rôle crucial dans divers processus cellulaires, notamment la prolifération, la différenciation et l’apoptose cellulaires. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, notamment dans le traitement du cancer.

Applications De Recherche Scientifique

Casein Kinase II Inhibitor IV has a wide range of scientific research applications, including:

Cancer Research: The compound has shown promise in inhibiting the growth of cancer cells by targeting casein kinase II, which is often upregulated in tumors.

Neurodegenerative Diseases:

Cell Differentiation Studies: The compound is used to study the differentiation of human keratinocytes, providing insights into skin biology.

Signal Transduction: It is employed in studies of signal transduction pathways, particularly those involving phosphorylation and dephosphorylation.

Mécanisme D'action

L’inhibiteur de la caséine kinase II IV exerce ses effets en se liant de manière compétitive au site de liaison à l’ATP de la caséine kinase II, inhibant ainsi son activité. Cette inhibition perturbe divers processus cellulaires, notamment :

Prolifération cellulaire : En inhibant la caséine kinase II, le composé réduit la prolifération cellulaire, ce qui est bénéfique dans le traitement du cancer.

Transduction du signal : Le composé affecte plusieurs voies de signalisation, notamment les voies PI3K/AKT et JAK/STAT, qui sont essentielles à la survie et à la prolifération cellulaires.

Orientations Futures

The detailed efficient characterization of different factors, and their combinations, could make it possible to find the significant inducers for stem cell differentiation into epidermal lineage . Moreover, it allows the development of chemically known media for directing multi-step differentiation procedures .

Analyse Biochimique

Biochemical Properties

The Keratinocyte Differentiation Inducer interacts with various biomolecules, primarily enzymes such as casein kinase II . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the enzyme, thereby inhibiting its activity . This inhibition plays a crucial role in the biochemical reactions leading to the differentiation of keratinocytes .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces differentiation in normal human keratinocytes, which is a crucial process for the maintenance and repair of the skin barrier .

Molecular Mechanism

The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an ATP-competitive inhibitor of casein kinase II, it binds to the enzyme’s active site, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition is a key factor in inducing the differentiation of keratinocytes .

Metabolic Pathways

The this compound is involved in metabolic pathways related to the differentiation of keratinocytes

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

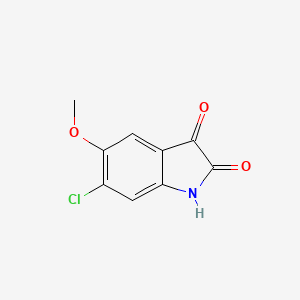

La synthèse de l’inhibiteur de la caséine kinase II IV implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels qui améliorent son activité inhibitrice. La voie de synthèse comprend généralement :

Formation de la structure de base : La structure de base est synthétisée à l’aide d’une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels sont introduits par des réactions de substitution pour améliorer l’affinité de liaison du composé à la caséine kinase II.

Purification : Le produit final est purifié à l’aide de techniques chromatographiques pour obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle de l’inhibiteur de la caséine kinase II IV implique la mise à l’échelle de la voie de synthèse tout en assurant la constance et la pureté. Ceci est réalisé grâce à :

Optimisation des conditions réactionnelles : Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits.

Contrôle de la qualité : Des mesures de contrôle de la qualité rigoureuses sont mises en œuvre pour garantir la constance et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de la caséine kinase II IV subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l’activité du composé.

Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels, améliorant l’activité inhibitrice du composé.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour modifier le composé.

Réactifs de substitution : Divers halogénures et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’inhibiteur de la caséine kinase II IV, chacun ayant des activités inhibitrices et des applications thérapeutiques potentielles différentes.

Applications de la recherche scientifique

L’inhibiteur de la caséine kinase II IV a une large gamme d’applications de recherche scientifique, notamment :

Recherche sur le cancer : Le composé a montré une promesse dans l’inhibition de la croissance des cellules cancéreuses en ciblant la caséine kinase II, qui est souvent régulée à la hausse dans les tumeurs.

Maladies neurodégénératives :

Études de différenciation cellulaire : Le composé est utilisé pour étudier la différenciation des kératinocytes humains, offrant des informations sur la biologie de la peau.

Transduction du signal : Il est utilisé dans des études de voies de transduction du signal, en particulier celles impliquant la phosphorylation et la déphosphorylation.

Comparaison Avec Des Composés Similaires

Composés similaires

CX-4945 : Un autre inhibiteur puissant de la caséine kinase II, utilisé dans la recherche sur le cancer.

TBB (4,5,6,7-tétrabromo-benzotriazole) : Un inhibiteur sélectif de la caséine kinase II, utilisé dans diverses études biochimiques.

DMAT (2-diméthylamino-4,5,6,7-tétrabromo-1H-benzimidazole) : Connu pour son activité inhibitrice contre la caséine kinase II.

Unicité

L’inhibiteur de la caséine kinase II IV est unique en raison de sa forte puissance et de sa spécificité pour la caséine kinase II. Sa capacité à induire la différenciation dans les kératinocytes humains le distingue des autres inhibiteurs, ce qui en fait un outil précieux dans la recherche sur la biologie de la peau .

Conclusion

L’inhibiteur de la caséine kinase II IV est un inhibiteur très puissant et spécifique de la caséine kinase II, avec des applications significatives dans la recherche sur le cancer, les études sur les maladies neurodégénératives et la recherche sur la différenciation cellulaire. Ses propriétés uniques et sa grande spécificité en font un composé précieux dans la recherche scientifique.

Propriétés

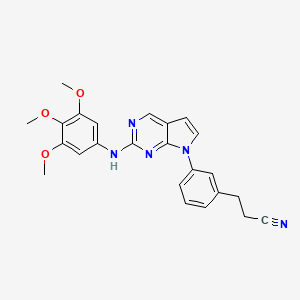

IUPAC Name |

3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVZKYOBQGDKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466376 | |

| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863598-09-8 | |

| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

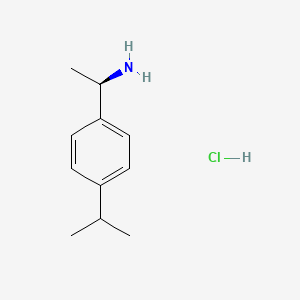

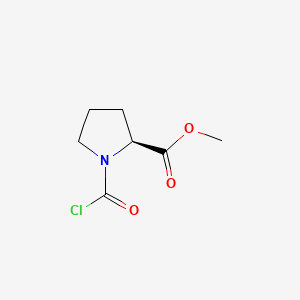

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Keratinocyte differentiation inducers can interact with a variety of cellular targets to initiate the differentiation process. For instance, some inducers, like 1,25-dihydroxyvitamin D3, bind to nuclear receptors, which then act as transcription factors to regulate gene expression. [] This leads to the upregulation of differentiation-specific genes, such as those encoding for involucrin, loricrin, and filaggrin, ultimately driving the formation of the cornified envelope, a hallmark of differentiated keratinocytes. [, ] Other inducers, like those activating the Protein Kinase C (PKC) pathway, exert their effects through a cascade of phosphorylation events. [, , , , ] For example, activation of PKC-α can lead to the downregulation of keratins K1 and K10 while simultaneously upregulating the expression of late differentiation markers like loricrin and filaggrin. [] The specific downstream effects and pathways involved can vary depending on the specific inducer and its cellular target.

A: Cholesterol sulfate, a naturally occurring sterol sulfate, has been shown to play a role in keratinocyte differentiation. It acts as a component of cell membranes, contributing to their stability and influencing various cellular processes. [] Research suggests that cholesterol sulfate participates in signal transduction pathways involved in keratinocyte differentiation, potentially by regulating the activity of certain protein kinase C isoforms. [] Additionally, it appears to influence the expression of genes crucial for the development of the epidermal barrier, further highlighting its role in the differentiation process. []

A: Yes, certain viral proteins, such as the E5 protein from human papillomavirus type 16 (HPV16 E5), can interfere with normal keratinocyte differentiation. HPV16 E5 has been shown to disrupt the signaling and trafficking of the keratinocyte growth factor receptor (KGFR/FGFR2b), a key regulator of epithelial homeostasis. [] This disruption can lead to a decrease in the expression of early differentiation markers like keratin K1, ultimately hindering the differentiation process. [] Interestingly, restoring KGFR expression and activity can counteract the negative effects of HPV16 E5 on differentiation, highlighting the importance of this receptor in maintaining normal keratinocyte function. []

A: Yes, several natural compounds have demonstrated the ability to induce keratinocyte differentiation. For instance, baicalin, a flavonoid derived from the Chinese herbal medicine Scutellaria baicalensis, has shown promising results in preclinical studies. [] Topical application of baicalin cream in a mouse model increased the thickness of the granular layer and the overall epidermal thickness, suggesting its potential to promote differentiation. [] Similarly, kaempferol, a flavonoid found in various plants including green tea, has also been identified as a potential inducer of keratinocyte differentiation. [] These natural compounds hold promise for the development of novel therapeutic strategies for skin conditions characterized by impaired keratinocyte differentiation, such as psoriasis.

A: The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating keratinocyte differentiation. [] Tapinarof, an AHR modulator, has been shown to promote the expression of key differentiation markers like filaggrin (FLG) and loricrin (LOR) in an AHR-dependent manner. [] Interestingly, tapinarof also induces the secretion of IL-24, a cytokine that can negatively regulate FLG and LOR expression. [] This finding suggests that combining AHR modulators like tapinarof with inhibitors of the IL-24/STAT3 signaling pathway could enhance their therapeutic efficacy in treating skin conditions associated with barrier dysfunction, such as atopic dermatitis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)

![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)

![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)

![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)